molecular formula C11H11NO4 B2594889 N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide CAS No. 1396766-78-1

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide

Cat. No.: B2594889
CAS No.: 1396766-78-1
M. Wt: 221.212
InChI Key: RBXNUVAUJDRNKP-UHFFFAOYSA-N
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Description

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a synthetic furan-derivative compound supplied for research and development purposes. With the molecular formula C 15 H 13 NO 4 and a molecular weight of 271.27 g/mol, this molecule features a benzofuran-2-carboxamide core linked to a 2-(furan-3-yl)-2-hydroxyethyl chain . Furan rings are privileged scaffolds in medicinal chemistry and drug discovery due to their electron-rich aromatic nature and ability to engage in hydrogen bonding with biological targets . Research into similar furan-containing compounds has demonstrated their potential in various therapeutic areas. For instance, furan-conjugated molecules are being investigated for their antitumor properties , and other furan-based chemical series have been identified as potent inhibitors of viral proteases, such as those from Zika and Dengue viruses . Furthermore, furan moieties are integral in the development of novel bio-based polymers and materials science . The structure of this compound, which incorporates multiple heterocyclic rings, makes it a valuable intermediate for synthesizing more complex molecules or for use in structure-activity relationship (SAR) studies to explore new pharmacological leads. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures and is absolutely not for human consumption.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-10(8-1-3-15-6-8)5-12-11(14)9-2-4-16-7-9/h1-4,6-7,10,13H,5H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXNUVAUJDRNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CNC(=O)C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine under specific conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the process can be supported by microwave radiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of biomass-derived furfural as a starting material are often emphasized. The production process may involve selective hydrogenation, oxidation, and other transformations to obtain the desired furan derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents and temperature control .

Major Products

The major products formed from these reactions include various furan derivatives, such as furanones, dihydrofurans, and substituted furans. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide serves as a versatile building block in organic synthesis. Its unique furan structure allows for various chemical transformations, facilitating the creation of more complex organic compounds. The furan ring's reactivity is exploited in synthetic methodologies, including cycloadditions and functional group modifications, making it a valuable intermediate in drug discovery and material science.

Application Details
Synthesis Techniques Utilized in reactions such as nucleophilic substitutions and cycloadditions.
Target Compounds Serves as a precursor for synthesizing pharmaceuticals and agrochemicals.

Biological Activities

Antimicrobial Properties
Research has indicated that compounds containing furan moieties exhibit antimicrobial properties. This compound has been investigated for its potential activity against various pathogens, with preliminary studies suggesting it may inhibit bacterial growth.

Anticancer Potential
The compound is also being explored for its anticancer properties. Studies have shown that derivatives of furan can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Biological Activity Findings
Antimicrobial Effective against clinically relevant drug-resistant bacteria.
Anticancer Induces apoptosis in specific cancer cell lines.

Medicinal Chemistry

Drug Development Applications
In the field of medicinal chemistry, this compound is being evaluated for its ability to interact with biological targets involved in disease pathways. Its structural characteristics suggest that it may modulate enzyme activity or receptor interactions, which is crucial for the development of targeted therapies.

Drug Development Aspect Details
Target Interaction Potential to bind to enzymes/receptors affecting disease pathways.
Therapeutic Areas Investigated for applications in cancer and infectious diseases.

Material Science

Advanced Materials Development
The compound's unique electronic properties make it suitable for applications in material science, particularly in developing organic electronic materials and sensors. Its ability to form thin films and exhibit semiconducting behavior opens avenues for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Material Application Details
Organic Electronics Used in the fabrication of OLEDs due to its electronic properties.
Sensors Potential application in chemical sensors due to its reactivity.

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be low compared to standard antibiotics, suggesting a promising lead for new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies on human carcinoma cell lines revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation pathways. This highlights its potential as a candidate for further investigation in cancer therapeutics.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and functional group variations derived from the evidence, highlighting key differences in synthesis, properties, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Functional Groups Reference
N-[2-(Furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide Two furan rings, hydroxyethyl linker, carboxamide C₁₁H₁₁NO₄ 237.21 (calculated) Amide, hydroxyl, furan N/A
2-(2-Phenylvinyl)furan-3-carboxamide (5o) Phenylvinyl substituent, carboxamide C₁₃H₁₁NO₂ 213.23 Amide, vinyl, furan
N-(2-furylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide Chromene ring, furylmethyl group C₁₅H₁₁NO₅ 285.25 Amide, hydroxyl, ketone, furan
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) Methyl ester, isopropyl carbamoyl C₁₁H₁₅NO₄ 225.24 Ester, amide, furan

Key Comparison Points

Synthetic Pathways Target Compound: Likely synthesized via nucleophilic substitution or cyclocondensation, analogous to Feist-Benary reactions in , which describe furan-3-carboxamide derivatives with yields up to 60% . Methyl Ester Analog (95a): Synthesized via esterification and carbamoylation, highlighting the versatility of furan-3-carboxamide scaffolds in modular synthesis .

Physicochemical Properties Hydrogen Bonding: The target compound’s hydroxyl and amide groups enhance solubility in polar solvents (e.g., DMF, methanol), similar to chromene-carboxamide derivatives in , which form stable solvates . Conjugation Effects: The phenylvinyl group in 5o () extends π-conjugation, leading to redshifted UV-Vis absorption (~300 nm) compared to the target compound’s simpler furan system .

Biological Relevance Hydrazone Derivatives (): Compounds like 97a-e exhibit enhanced bioactivity due to hydrazinyl groups, whereas the target’s hydroxyethyl linker may favor metabolic stability .

Spectroscopic Characterization

  • 1H NMR : The target’s hydroxyethyl proton signals (~δ 3.5–4.5 ppm) would differ from the vinyl protons in 5o (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Expected amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹), aligning with data for chromene-carboxamide in .

Biological Activity

N-[2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound is characterized by the presence of two furan rings and a hydroxyethyl group. Its molecular formula is C11_{11}H11_{11}N1_{1}O4_{4} with a molecular weight of approximately 233.25 g/mol. The dual furan moieties enhance its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Epidermal Growth Factor Receptor (EGFR) : this compound has been shown to inhibit EGFR activity, which plays a crucial role in cellular proliferation and survival pathways such as RAS/RAF/MEK/ERK and PI3K/AKT pathways. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens, suggesting that this compound may exhibit similar effects .

Biological Activities

Research indicates that compounds within the furan class often exhibit diverse biological activities. The following table summarizes key activities associated with this compound and related compounds:

Activity Description Reference
AnticancerInhibits EGFR leading to reduced proliferation in cancer cells
AntimicrobialExhibits antibacterial properties against various bacterial strains
AntiviralPotential activity against viral infections, though specific data for this compound is limited

1. Anticancer Activity

A study focusing on the synthesis of furan derivatives revealed that compounds similar to this compound showed moderate cytotoxicity against human leukemia cell lines (U937 and HL-60). The mechanism was linked to the inhibition of EGFR signaling pathways, resulting in enhanced apoptosis .

2. Antimicrobial Studies

In another investigation, several novel furan derivatives were synthesized and tested for antibacterial activity. The results indicated that these compounds, including those structurally related to this compound, exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

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